molecular formula C16H14ClNO B595866 N-DesMethyl Asenapine HCL 13C6 CAS No. 1261393-91-2

N-DesMethyl Asenapine HCL 13C6

Cat. No.: B595866
CAS No.: 1261393-91-2
M. Wt: 277.698
InChI Key: DQUCRGAOGUQHJQ-UNRRPHQESA-N
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Description

N-DesMethyl Asenapine Hydrochloride 13C6 is a chemical compound with the molecular formula C16H14ClNO. It is a derivative of Asenapine, an atypical antipsychotic used to treat schizophrenia and bipolar disorder. The compound is characterized by the presence of a 13C6 isotopic label, which is often used in scientific research for tracing and analytical purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-DesMethyl Asenapine Hydrochloride 13C6 typically involves the demethylation of Asenapine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of N-DesMethyl Asenapine Hydrochloride 13C6 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with the desired isotopic label .

Chemical Reactions Analysis

Types of Reactions: N-DesMethyl Asenapine Hydrochloride 13C6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: N-DesMethyl Asenapine Hydrochloride 13C6 can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-DesMethyl Asenapine Hydrochloride 13C6 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Asenapine and its metabolites.

    Biology: Employed in metabolic studies to trace the biotransformation of Asenapine in biological systems.

    Medicine: Investigated for its pharmacokinetic properties and potential therapeutic effects in the treatment of psychiatric disorders.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of N-DesMethyl Asenapine Hydrochloride 13C6 is similar to that of Asenapine. It acts as a serotonin and dopamine receptor antagonist, particularly targeting the 5-HT2A and D2 receptors. This antagonistic activity helps to modulate neurotransmitter levels in the brain, thereby alleviating symptoms of schizophrenia and bipolar disorder. The compound also exhibits affinity for other receptors, including histamine and adrenergic receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

    Asenapine: The parent compound, used as an antipsychotic medication.

    N-DesMethyl Asenapine: The non-isotopically labeled version of the compound.

    Asenapine Maleate: Another derivative of Asenapine used in clinical settings.

Uniqueness: N-DesMethyl Asenapine Hydrochloride 13C6 is unique due to its isotopic labeling with 13C6, which allows for precise tracing and analytical studies. This isotopic label enhances the compound’s utility in research applications, particularly in pharmacokinetic and metabolic studies .

Properties

CAS No.

1261393-91-2

Molecular Formula

C16H14ClNO

Molecular Weight

277.698

InChI

InChI=1S/C16H14ClNO/c17-10-5-6-16-12(7-10)14-9-18-8-13(14)11-3-1-2-4-15(11)19-16/h1-7,13-14,18H,8-9H2/t13-,14-/m1/s1/i5+1,6+1,7+1,10+1,12+1,16+1

InChI Key

DQUCRGAOGUQHJQ-UNRRPHQESA-N

SMILES

C1C2C(CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24

Origin of Product

United States

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